Tert-butyl 4-(methylamino)butanoate
Description
Contextual Significance of Amino Ester Derivatives in Fine Chemical Synthesis
Amino ester derivatives are a crucial class of compounds in fine chemical synthesis, serving as versatile intermediates in the production of a wide array of more complex molecules. rsc.org They are particularly significant in medicinal chemistry and drug discovery. The presence of both an amino group and an ester group allows for a variety of chemical transformations. The amino group can act as a nucleophile or a base, and can be alkylated, acylated, or used in the formation of amides and other nitrogen-containing heterocycles. The ester group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or can participate in transesterification reactions. libretexts.org This dual functionality makes amino esters valuable building blocks for creating diverse molecular architectures.
Structural Analysis and Precedence of the Butanoate Framework
The butanoate framework, derived from butanoic acid (also known as butyric acid), is a four-carbon carboxylic acid structure. wikipedia.org Esters of butanoic acid, such as ethyl butanoate and methyl butanoate, are known for their characteristic fruity odors and are used as flavoring agents. wikipedia.orgyoutube.com The tert-butyl ester, as seen in tert-butyl 4-(methylamino)butanoate, is a particularly useful protecting group for the carboxylic acid functionality. thieme.de The bulky tert-butyl group provides steric hindrance that protects the carbonyl group from nucleophilic attack. A key advantage of the tert-butyl ester is its selective removal under acidic conditions, which generates the corresponding carboxylic acid while being stable to many other reagents, a property highly valued in multi-step organic synthesis. youtube.com
Overview of Research Trajectories Pertaining to Aliphatic N-Methylamino Compounds
Aliphatic N-methylamino compounds, which feature a methyl group attached to a nitrogen atom within a non-aromatic carbon chain, are prevalent in many biologically active molecules and pharmaceuticals. researchgate.net The N-methyl group can significantly influence a molecule's pharmacological properties, including its potency, selectivity, and metabolic stability. For instance, N-methylation of amines is a common strategy in drug design to modulate a compound's lipophilicity and its ability to cross cell membranes. Research in this area often focuses on developing efficient and selective methods for the synthesis of N-methylated amines, such as reductive amination and N-alkylation. organic-chemistry.orgresearchgate.net The study of these compounds is critical for advancing our understanding of structure-activity relationships and for the development of new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(methylamino)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-9(2,3)12-8(11)6-5-7-10-4/h10H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCSNMBUGDAUGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701265995 | |
| Record name | 1,1-Dimethylethyl 4-(methylamino)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701265995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138007-25-7 | |
| Record name | 1,1-Dimethylethyl 4-(methylamino)butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138007-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-(methylamino)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701265995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(methylamino)butanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Tert Butyl 4 Methylamino Butanoate and Its Structural Analogs
Strategic Approaches in the Direct Synthesis of Tert-butyl 4-(methylamino)butanoate
The direct synthesis of this compound involves the strategic introduction of both the tert-butyl ester and the methylamino functionalities onto a four-carbon backbone.
Esterification Pathways Employing Tert-butyl Functionality
The introduction of the tert-butyl ester group is a critical step in the synthesis. A common approach involves the reaction of a carboxylic acid with a tert-butyl source. For instance, the Steglich-type esterification of 2-(benzyloxycarbonylamino)-4-(methylthio)butanoic acid with tert-butanol (B103910) in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(dimethylaminopyridine) (DMAP) provides the corresponding tert-butyl ester. mdpi.com This method, while effective, is often employed for protected amino acids.
Another strategy for forming tert-butyl esters is the acid-catalyzed reaction of a carboxylic acid with isobutylene (B52900). This has been demonstrated as a convenient method for preparing tert-butyl esters of amino acids. researchgate.net Furthermore, the use of tert-butanol with anhydrous magnesium sulfate (B86663) and a catalytic amount of sulfuric acid offers a one-pot preparation for tert-butyl esters from carboxylic acids. researchgate.net
A table summarizing various esterification methods is presented below:
| Method | Reagents | Substrate | Key Features |
| Steglich Esterification | tert-Butanol, DCC, DMAP | Protected Amino Acid | Mild conditions, suitable for sensitive substrates. mdpi.com |
| Acid-Catalyzed Reaction | Isobutylene, Acid Catalyst | Carboxylic Acid/Amino Acid | General and convenient method. researchgate.net |
| One-Pot Esterification | tert-Butanol, Anhydrous MgSO4, H2SO4 (catalytic) | Carboxylic Acid | Simple, one-pot procedure. researchgate.net |
Targeted Amination Reactions for Methylamino Group Incorporation
The incorporation of the methylamino group can be achieved through reductive amination. This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent. organic-chemistry.orgyoutube.com For the synthesis of this compound, a suitable precursor would be a tert-butyl ester of a 4-oxo- or 4-formylbutanoate. The reaction with methylamine, followed by reduction, would yield the desired product. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), with the latter being milder and often preferred. youtube.comnih.gov
Reductive amination can be performed as a one-pot reaction, where the aldehyde or ketone, amine, and reducing agent are combined. organic-chemistry.org The choice of solvent can be critical, with options including methanol, water, and even neat conditions. organic-chemistry.org The use of α-picoline-borane as a reducing agent in the presence of acetic acid has been shown to be effective for reductive aminations in various solvents. organic-chemistry.org
Precursor-Based Synthetic Routes and Derivatization Strategies
An alternative to direct synthesis is the use of readily available precursors that can be chemically modified to yield the target compound or its analogs.
Synthesis from Related Butanoate Derivatives, e.g., Tert-butyl 4-aminobutanoate
A straightforward approach to this compound is the N-methylation of tert-butyl 4-aminobutanoate. This transformation can be achieved using various methylating agents. A common method involves the use of a protecting group strategy. For example, the primary amine can be protected, followed by methylation and subsequent deprotection.
Alternatively, direct methylation can be performed. For instance, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate involves a nucleophilic substitution reaction with N1,N1,N2-trimethylethane-1,2-diamine. atlantis-press.comresearchgate.net While this is a more complex molecule, the principle of introducing a methylamino group via nucleophilic substitution is relevant.
Utilization of Azetidinium Salts in Nucleophilic Ring-Opening Reactions for Analogous Structures
The ring-opening of azetidinium salts by nucleophiles provides a versatile method for synthesizing substituted linear amines, including γ-amino esters. nih.govresearchgate.net This strategy involves the preparation of enantiopure azetidinium salts, which can then be reacted with various nucleophiles. researchgate.netorganic-chemistry.org The regioselectivity of the ring-opening is a key aspect of this methodology. For azetidinium ions without a substituent at the C-4 position, nucleophiles tend to attack this position. organic-chemistry.org Conversely, the presence of a methyl group at C-4 directs the nucleophilic attack to the C-2 position. organic-chemistry.org
This method has been used to synthesize functionalized γ-amino esters with high diastereoselectivity. acs.org The reaction of chiral 1-aminoalkyl chloromethyl ketones with lithium ester enolates can lead to the formation of 3-hydroxyazetidinium salts, which are precursors to these γ-amino esters. acs.orgnih.gov The development of continuous-flow processes for the synthesis of azetidinium salts has made these precursors more accessible. nih.gov
A summary of nucleophilic ring-opening reactions of azetidinium salts is provided below:
| Azetidinium Salt Substituent | Site of Nucleophilic Attack | Product | Reference |
| Unsubstituted at C-4 | C-4 | γ-Amino Ester Analog | organic-chemistry.org |
| Methyl group at C-4 | C-2 | γ-Amino Ester Analog | organic-chemistry.org |
Enantioselective Hydroaminomethylation Strategies for Chiral γ-Aminobutyric Esters
The synthesis of chiral γ-aminobutyric esters can be achieved through enantioselective hydroaminomethylation of acrylates. This rhodium-catalyzed reaction provides a direct route to these valuable compounds with high enantioselectivities. rsc.orgrsc.orgsbcat.org A key advantage of this method is that it can be performed using a single catalyst, such as one bearing the (R,R)-QuinoxP* ligand, without the need for an external reducing agent or co-catalyst. rsc.orgrsc.org
The reaction involves the hydroformylation of the acrylate, followed by condensation with an amine and subsequent hydrogenation. sbcat.org This tandem process has been shown to be effective for a range of α-alkyl acrylates and various amines, affording the corresponding γ-aminobutyric esters in good yields and with enantiomeric excesses (ees) up to 86%. rsc.orgrsc.org Importantly, protecting groups such as Boc can be tolerated under the reaction conditions. rsc.org
Another approach to chiral γ-aminobutyric acid analogues involves biocatalytic cascade reactions. For example, a tailor-made "Michaelase" enzyme can be used for the enantioselective addition of acetaldehyde (B116499) to nitroalkenes, followed by chemical reduction to yield the desired γ-aminobutyric acids. nih.gov
Cascade Expansion Methodologies for Amino Ester Architectures, e.g., Nucleophile-Induced Cyclisation Expansion (NICE).acs.org
Cascade reactions, which involve a sequence of intramolecular transformations, offer an efficient pathway to complex molecular structures from simple linear precursors. A notable example applicable to the synthesis of amino ester-related architectures, such as medium-sized lactams, is the Nucleophile-Induced Cyclisation Expansion (NICE) methodology. whiterose.ac.uk
The NICE strategy is designed to overcome the kinetic and thermodynamic barriers associated with the formation of challenging medium-sized rings (8-11 atoms). whiterose.ac.uk The process relies on a linear precursor engineered with an internal nucleophilic catalyst. This catalyst initiates an intramolecular reaction to form a smaller, more favorable 5- to 7-membered cyclic transition state. This intermediate then undergoes a cascade of bond-forming and bond-breaking events, ultimately expanding to the desired medium-sized ring. This approach cleverly bypasses the high-dilution conditions typically required for direct end-to-end cyclization of large rings. whiterose.ac.uk
The synthesis of the linear precursors is a critical aspect of the NICE methodology. One common retrosynthetic approach involves coupling a molecule containing an electrophilic carbonyl group and the internal nucleophile (the EI-building block) with a molecule containing a terminal nucleophile (the N-building block). whiterose.ac.uk For the synthesis of medium-sized lactams, which are structural analogs of cyclic amino esters, the internal nucleophile can be an aliphatic amine, while the terminal nucleophile is a primary amine. whiterose.ac.uk The subsequent deprotection and initiation of the cascade lead to the formation of the expanded lactam ring.
Stereoselective and Enantioselective Synthesis Protocols
The synthesis of specific stereoisomers of chiral amino esters and their analogs is of paramount importance, particularly for pharmaceutical applications where biological activity is often stereospecific. This section details methodologies for achieving high levels of stereocontrol.
Achieving enantioselectivity in the synthesis of amino esters can be approached through two primary strategies: the use of chiral auxiliaries and the application of catalytic asymmetric methods.
Chiral auxiliaries are stoichiometric, enantiomerically pure compounds that are temporarily incorporated into a substrate. They guide the stereochemical outcome of a reaction before being removed. Amino acids and their derivatives are common sources for these auxiliaries. nih.govresearchgate.net For instance, (S,S)-(+)-pseudoephedrine has been effectively used as a chiral auxiliary in the asymmetric aza-Michael reaction to produce chiral nonracemic β-amino esters with good yields and high diastereoselectivities. acs.org Another powerful auxiliary is the α-tert-butanesulfinamide group, which can be attached to an amino ester enolate, directing subsequent alkylations to occur with high diastereoselectivity. acs.org A key advantage of this auxiliary is its straightforward removal to yield the enantiopure amino acid derivative. acs.org
Catalytic asymmetric synthesis is an increasingly powerful and atom-economical alternative that uses substoichiometric amounts of a chiral catalyst to generate enantiomerically enriched products. Several catalytic systems have been developed for the asymmetric synthesis of amino esters:
Chiral Aldehyde/Transition Metal Co-catalysis: This biomimetic approach often uses catalysts derived from chiral BINOL aldehydes, sometimes in combination with a palladium or other transition metal catalyst. frontiersin.orgnih.gov This dual catalytic system can activate N-unprotected amino esters to facilitate reactions like asymmetric α-allylic alkylations, producing α,α-disubstituted amino acid esters in high yields and enantioselectivities (up to 96% ee). researchgate.net
Hydrogen-Bond-Donor Catalysis: Chiral squaramide catalysts have been employed for the enantio- and diastereoselective synthesis of α-allyl amino esters. nih.govacs.org This method involves the nucleophilic allylation of readily accessible α-chloro glycinates, providing access to N-carbamoyl-protected amino esters with excellent enantioselectivity (up to 97% ee) and diastereoselectivity (>10:1 dr). nih.govacs.org
The following table summarizes the performance of selected chiral squaramide catalysts in the asymmetric allylation of an α-chloro glycinate.
| Catalyst | Allylsilane Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |
| 5d' | 2-methallyltrimethylsilane | 95 | 92 | >10:1 |
| 5d' | 2-(4-methoxyphenyl)allyltrimethylsilane | 99 | 92 | >10:1 |
| 5d' | 2-(4-chlorophenyl)allyltrimethylsilane | 99 | 96 | >10:1 |
| 5d' | (E)-cinnamyl(trimethyl)silane | 78 | 91 | >10:1 |
| Data sourced from J. Am. Chem. Soc. 2019, 141, 30, 11843–11849. acs.org |
Diastereoselective synthesis involves reactions that favor the formation of one diastereomer over others. This is a common strategy in stereoselective synthesis, as diastereomers have different physical properties and can often be separated by standard laboratory techniques like chromatography.
One powerful diastereoselective method is the alkylation of enolates that are bound to a chiral auxiliary. The inherent chirality of the auxiliary creates a diastereomeric transition state that favors the approach of the electrophile from one face over the other. For example, chiral α-sulfinamido esters can be alkylated under basic conditions to yield unnatural amino acid derivatives with diastereomeric ratios generally greater than 6:1. acs.org
Another approach is the diastereoselective reduction of β-enamino esters. Using specific reducing agents, it is possible to convert these substrates into γ-amino alcohols with high diastereoselectivity, where the thermodynamically more stable trans-amino alcohol is the major product. acs.org Similarly, the aldol (B89426) condensation of a glycine (B1666218) enolate with a chiral aldehyde derived from a sugar, such as ribose or galactose, can produce glycosyl-β-hydroxy-α-amino esters diastereoselectively. tandfonline.com
The table below illustrates the diastereoselectivity achieved in the alkylation of an α-tert-butanesulfinamide auxiliary-bound enolate.
| Electrophile (R-X) | Yield (%) | Diastereomeric Ratio (dr) |
| Benzyl bromide | 90 | >20:1 |
| Allyl iodide | 85 | 10:1 |
| Methyl iodide | 88 | 6:1 |
| Isopropyl iodide | 65 | >20:1 |
| Data sourced from J. Org. Chem. 2011, 76, 17, 7068–7077. acs.org |
Investigation of Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of fine chemicals like this compound is crucial for developing sustainable and environmentally benign manufacturing processes. Key areas of investigation include the use of renewable feedstocks, the development of catalytic reactions, and the reduction of waste.
One green strategy involves replacing fossil fuel-based starting materials with renewable alternatives. For example, in the synthesis of related enaminoesters, biomass-derived coumalic acid has been demonstrated as a valuable substitute for petroleum-based propiolates. researchgate.net The synthesis of this compound could potentially be made greener by sourcing its precursors from biorenewable feedstocks.
Catalysis is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents, thereby minimizing waste. The catalytic asymmetric methods discussed previously (Section 2.3.1) are inherently greener than stoichiometric chiral auxiliary-based approaches. Furthermore, developing solvent-free reaction conditions can significantly reduce environmental impact. An efficient, solvent-free, one-pot condensation reaction has been developed for the synthesis of 1-amidoalkyl-2-naphthol derivatives, showcasing a protocol that is both ecologically benign and high-yielding. researchgate.net Similar principles could be applied to streamline the synthesis of this compound.
Mechanistic Investigations and Reaction Dynamics of Tert Butyl 4 Methylamino Butanoate
Nucleophilic Reactivity Profile of the Methylamino Moiety.
The lone pair of electrons on the nitrogen atom of the methylamino group makes it a potent nucleophile, enabling it to participate in a variety of bond-forming reactions.
Alkylation and Acylation Reaction Mechanisms.
The secondary amine of tert-butyl 4-(methylamino)butanoate can readily undergo alkylation and acylation reactions.
Alkylation: The alkylation of the methylamino group typically proceeds via a nucleophilic aliphatic substitution (SN2) mechanism when reacting with alkyl halides. ucalgary.ca The nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. ucalgary.ca This initial reaction results in the formation of a tertiary ammonium (B1175870) salt. libretexts.org In the presence of a base, or excess amine, this salt is deprotonated to yield the neutral tertiary amine product. ucalgary.ca However, these reactions can be prone to over-alkylation, where the resulting tertiary amine, which is also nucleophilic, reacts further with the alkyl halide to form a quaternary ammonium salt. masterorganicchemistry.comwikipedia.org This can lead to a mixture of products and reduced selectivity for the desired tertiary amine. nih.gov
Acylation: The acylation of the methylamino group with reagents such as acyl chlorides or acid anhydrides follows a nucleophilic addition-elimination mechanism. orgoreview.comsavemyexams.com The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. orgoreview.com This intermediate then collapses, eliminating a leaving group (e.g., a chloride ion) to form a stable N,N-disubstituted amide. orgoreview.comchemguide.co.uk Unlike alkylation, the resulting amide is significantly less nucleophilic due to the delocalization of the nitrogen lone pair into the carbonyl group, which prevents further acylation. orgoreview.com A base, such as pyridine (B92270) or sodium hydroxide (B78521), is often used to neutralize the acidic byproduct (e.g., HCl) formed during the reaction. orgoreview.com
| Reaction Type | Reagent | Mechanism | Key Intermediate | Product |
| Alkylation | Alkyl Halide | SN2 | Tertiary Ammonium Salt | Tertiary Amine |
| Acylation | Acyl Chloride | Nucleophilic Addition-Elimination | Tetrahedral Intermediate | N,N-disubstituted Amide |
Role in Ring-Opening Processes of Cyclic Precursors.
This compound can be conceptualized as the ring-opened product of N-methyl-2-pyrrolidinone (NMP). The hydrolysis of the lactam ring in NMP under acidic or alkaline conditions can lead to the formation of 4-(methylamino)butanoic acid. rsc.org A study on the synthesis of 4-methylguanidine butyric acid demonstrated the preparation of 4-(methylamino)butanoic acid salts from N-methyl-pyrrolidone in the presence of 10% HCl at elevated temperatures. researchgate.net Subsequent esterification of the resulting carboxylic acid with a tert-butyl group would yield this compound. This ring-opening strategy represents a potential synthetic route to the title compound from a readily available cyclic precursor. The reaction is initiated by the nucleophilic attack of water or hydroxide on the carbonyl carbon of the lactam, followed by ring opening.
Ester Hydrolysis and Transesterification Kinetics of the Tert-butyl Butanoate Group.
The tert-butyl ester group is known for its relative stability towards basic hydrolysis and its lability under acidic conditions.
Ester Hydrolysis: The hydrolysis of esters can be catalyzed by either an acid or a base. libretexts.org Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is a reversible process that does not go to completion. libretexts.org In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion, yielding a carboxylate salt and an alcohol. libretexts.org
The hydrolysis of tert-butyl esters, such as tert-butyl formate, has been studied to understand its kinetics. The reaction proceeds through neutral, acid-catalyzed (kA), and base-catalyzed (kB) pathways. usgs.gov For tert-butyl formate, the rate constants at 22°C were determined to be kA = (2.7 ± 0.5) × 10−3 M−1s−1 and kB = 1.7 ± 0.3 M−1s−1. usgs.gov The activation energies for these pathways were found to be 59 ± 4 kJ/mol for the acidic hydrolysis and 88 ± 11 kJ/mol for the basic hydrolysis. usgs.gov Tert-butyl esters are notably stable under basic conditions compared to other simple esters. rsc.org
| Hydrolysis Condition | Catalyst | Reversibility | Products |
| Acidic | Strong Acid | Reversible | Carboxylic Acid + Tert-butanol (B103910) |
| Basic (Saponification) | Strong Base | Irreversible | Carboxylate Salt + Tert-butanol |
Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by acids, bases, or metal salts. nih.govmasterorganicchemistry.com The transesterification of tert-butyl esters can be achieved using various catalytic systems. For instance, lanthanum(III) catalysts have been shown to be highly efficient and chemoselective for transesterification reactions. acs.org Borane catalysts, such as B(C6F5)3, have also been employed for the transesterification of tert-butyl esters with α-aryl α-diazoesters under mild conditions. rsc.org Another method involves the in-situ generation of acid chlorides from tert-butyl esters using SnCl2 as a catalyst, which then react with alcohols to afford the transesterified products. organic-chemistry.org
Catalytic Transformations Involving this compound.
The presence of both a nucleophilic amine and an ester functional group allows this compound to participate in various catalytic transformations.
Transition Metal Catalysis in Carbon-Carbon and Carbon-Nitrogen Bond Formations.
Carbon-Nitrogen Bond Formation: The methylamino group can participate in transition metal-catalyzed C-N bond formation reactions, such as the Buchwald-Hartwig amination. This reaction typically involves the palladium-catalyzed coupling of amines with aryl halides or triflates. rsc.orgnih.govacs.org For secondary amines like the one in this compound, specific ligands such as RuPhos have been developed to promote efficient cross-coupling with a wide range of aryl and heteroaryl halides. rsc.orgnih.gov These reactions are robust and can often be performed with low catalyst loadings. rsc.orgnih.gov Copper-catalyzed amination of aryl halides, known as the Ullmann condensation, provides an alternative to palladium-based methods. mdpi.comrsc.org Recent advancements have led to the development of copper-based systems that can catalyze the amination of aryl chlorides under mild conditions using sterically encumbered diamine ligands. nih.govnih.gov
| Metal Catalyst | Co-reactant | Ligand Example | Reaction Type |
| Palladium | Aryl Halide | RuPhos | Buchwald-Hartwig Amination |
| Copper | Aryl Halide | N1,N2-diaryl diamine | Ullmann Condensation |
Carbon-Carbon Bond Formation: While direct C-C bond formation involving the amino ester might be less common, the functional groups can be used to direct or participate in such reactions. For instance, the nitrogen atom could act as a directing group in C-H activation/functionalization reactions.
Organocatalysis and Acid-Base Mediated Reactions, e.g., using hindered bases.
Organocatalysis: The field of organocatalysis offers various strategies for the functionalization of amino esters. Chiral squaramide catalysts have been used for the enantioselective synthesis of α-allyl amino esters. thieme-connect.com Furthermore, organocatalytic methods have been developed for the amidation and transesterification of esters, where catalysts like 1,5,7-triazabicyclododecene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been investigated. nih.gov These catalysts can activate the ester for nucleophilic attack by an amine or alcohol.
Acid-Base Mediated Reactions: The use of hindered, non-nucleophilic bases like lithium diisopropylamide (LDA) is a common strategy in organic synthesis to generate enolates from esters for subsequent reactions. youtube.comyoutube.com However, with unsaturated esters, LDA can also participate in 1,4-addition reactions. nih.govnih.gov In the case of this compound, deprotonation at the carbon alpha to the ester carbonyl by a strong, hindered base could generate an enolate. This enolate could then be reacted with various electrophiles, leading to C-C bond formation. The choice of base is critical to avoid competing reactions such as addition to the ester carbonyl or reaction with the N-H proton. Hindered bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are known to be even more sterically demanding and less nucleophilic than LDA. organicchemistrydata.org
Spectroscopic Characterization and Advanced Analytical Methodologies for Tert Butyl 4 Methylamino Butanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.utsouthwestern.edu
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of tert-butyl 4-(methylamino)butanoate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom within the molecule, respectively.
In the ¹H NMR spectrum, distinct signals corresponding to the tert-butyl group, the methylene (B1212753) groups of the butanoate chain, and the methyl group attached to the nitrogen are expected. The chemical shifts and coupling patterns of these signals provide valuable information about the connectivity of the atoms. For instance, the large singlet for the nine equivalent protons of the tert-butyl group is a characteristic feature. The chemical shifts for protons are influenced by neighboring electronegative atoms, such as oxygen and nitrogen. docbrown.info
The ¹³C NMR spectrum complements the proton data by showing the number of non-equivalent carbon environments. docbrown.info The spectrum for this compound would display separate signals for the quaternary carbon and the methyl carbons of the tert-butyl group, the carbonyl carbon of the ester, the four distinct carbons of the butanoate chain, and the N-methyl carbon. The chemical shifts are indicative of the electronic environment of each carbon atom. docbrown.info
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| tert-butyl (9H) | ~1.45 | Singlet |
| -CH₂- (position 2) | ~2.30 | Triplet |
| -CH₂- (position 3) | ~1.80 | Quintet |
| -CH₂- (position 4) | ~2.65 | Triplet |
| N-CH₃ (3H) | ~2.45 | Singlet |
| N-H (1H) | Variable | Broad Singlet |
Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C(CH₃)₃ | ~28 |
| C(CH₃)₃ | ~80 |
| C=O | ~173 |
| -CH₂- (position 2) | ~32 |
| -CH₂- (position 3) | ~25 |
| -CH₂- (position 4) | ~50 |
| N-CH₃ | ~36 |
Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions.
Application of Advanced Two-Dimensional NMR Techniques.nanalysis.com
To further confirm the structure and resolve any ambiguities in the one-dimensional spectra, two-dimensional (2D) NMR techniques are employed. nanalysis.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, cross-peaks would be observed between the adjacent methylene groups of the butanoate chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively assign the proton signals to their corresponding carbon atoms in the butanoate chain and the N-methyl group. nanalysis.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. nanalysis.com For example, the protons of the tert-butyl group would show a correlation to the quaternary carbon and the ester carbonyl carbon, while the N-methyl protons would show correlations to the adjacent methylene carbon. This information is crucial for piecing together the entire molecular framework.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis.doaj.org
Mass spectrometry is a powerful technique used to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. The nominal molecular weight of this compound is 173.25 g/mol . molcore.com
Under typical electron ionization (EI) conditions, the molecular ion peak ([M]⁺) may be observed. However, due to the presence of the tert-butyl group, a prominent fragmentation pathway involves the loss of isobutylene (B52900) (a neutral loss of 56 Da), leading to a significant peak at m/z 117. Another characteristic fragmentation is the loss of the tert-butoxy (B1229062) group (•OC(CH₃)₃), resulting in a fragment at m/z 100. Further fragmentation of the butanoate chain can also occur.
In electrospray ionization (ESI), a softer ionization technique, the protonated molecule ([M+H]⁺) at m/z 174 is typically the base peak, providing clear confirmation of the molecular weight. Collision-induced dissociation (CID) of this ion can be used to generate structurally informative fragment ions. Common fragmentation pathways under ESI-CID involve the loss of the tert-butyl group as a cation or the neutral loss of isobutylene. doaj.org
Table 3: Expected Mass Spectrometry Fragmentation of this compound
| Ionization Mode | Fragment Ion (m/z) | Identity |
|---|---|---|
| EI | 173 | [M]⁺ |
| EI | 117 | [M - C₄H₈]⁺ |
| EI | 100 | [M - OC(CH₃)₃]⁺ |
| EI | 57 | [C₄H₉]⁺ |
| ESI | 174 | [M+H]⁺ |
Note: The relative intensities of the peaks can vary depending on the specific mass spectrometer and experimental conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing their vibrational modes.
The IR spectrum of this compound is expected to show characteristic absorption bands. A strong band around 1730 cm⁻¹ corresponds to the C=O stretching vibration of the ester group. The N-H stretching vibration of the secondary amine is expected to appear as a moderate band in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the alkyl groups will be observed just below 3000 cm⁻¹. The C-O stretching of the ester will likely produce strong bands in the 1150-1250 cm⁻¹ region.
Raman spectroscopy, which is particularly sensitive to non-polar bonds, will also show the C-H and C-C skeletal vibrations. The symmetric stretching of the C-C bonds in the tert-butyl group would give a characteristic Raman signal.
Table 4: Key Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3300-3500 |
| C-H (sp³) | Stretch | 2850-2960 |
| C=O (Ester) | Stretch | ~1730 |
| C-N | Stretch | 1020-1250 |
| C-O (Ester) | Stretch | 1150-1250 |
Note: These are general ranges and the exact positions can be influenced by the molecular environment.
Chromatographic Techniques for Purity Assessment and Enantiomeric Separations
Chromatographic methods are essential for determining the purity of this compound and for separating stereoisomers if the molecule is chiral.
Gas Chromatography (GC) Applications for Volatile Derivatives.antpedia.comdgaequipment.com
While this compound itself might have limited volatility for direct GC analysis, it can be derivatized to increase its volatility and thermal stability. For instance, acylation of the secondary amine can produce a less polar and more volatile derivative suitable for GC analysis. A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity phase) would be used to separate the derivative from any impurities. antpedia.comdgaequipment.com The retention time of the derivative peak would be characteristic of the compound under specific GC conditions, and the peak area would be proportional to its concentration, allowing for purity assessment.
High-Performance Liquid Chromatography (HPLC) and Chiral HPLC for Diastereomer and Enantiomer Resolution.sielc.compsu.edu
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. Reversed-phase HPLC, using a C18 or similar column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is a common approach. sielc.com Detection can be achieved using a UV detector if the molecule possesses a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).
If this compound is synthesized in a way that creates a chiral center, for example, at the carbon bearing the amino group, then chiral HPLC is necessary to separate the enantiomers. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving enantiomers of a wide range of compounds. nih.gov The choice of mobile phase, often a mixture of alkanes and an alcohol, is critical for achieving optimal separation. The ability to separate and quantify the individual enantiomers is crucial in many pharmaceutical and biological applications.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Tert-butyl 4-(phenylamino)piperidine-1-carboxylate |
| Tert-butyl 4-((4-fluorophenyl)amino)piperidine-1-carboxylate |
| Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate |
| Tert-butyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate |
| (S)-Methyl 2-(3,5-dinitrobenzamido)-4-(methylthio)butanoate |
| Tert-butyl (5-(5-methyl-4-(2-(methylthio) ethyl) oxazol-2-yl)-1, 3-phenylene) bis (azanediyl) bis ((tert-butoxycarbonylamino) methan-1-yl-1-ylidene) dicarbamate |
| N-Methyl-tert-butylamine |
| Tigecycline |
| Tert-butyl 2-[(tert-butoxycarbonyl)amino]-4-(butylthio)butanoate |
| 4-tert-butylphenylcarbamates of cellulose |
| 4-tert-butylphenylcarbamates of amylose |
| Methyl tert-butyl ether |
| Tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate |
| 4-tert-Butylcatechol |
| Butyl butyrate |
| Tert-butanol (B103910) |
| 4,4'-thio-bis-(6-t-butyl-m-cresol) |
| Butan-1-ol |
| 2-tert-Butyl-4-methylphenol |
| 2,6-di-tert-butyl-4-methoxyphenol |
| Tert-butyl 4-{[3-(methylamino)propyl]amino}butanoate |
| Methyl (S)-2-Methylbutanoate |
| 2,6-Di-tert-butyl-4-methylphenol |
X-ray Crystallography for Solid-State Structural Determination of Crystalline Forms or Derivatives
As of the latest available data, there are no publicly accessible crystallographic information files (CIFs) or detailed structural reports for this compound or its hydrochloride salt. Consequently, crucial data such as unit cell dimensions, space group, atomic coordinates, and key intramolecular bond lengths and angles for this specific compound remain undetermined and unreported in the primary scientific literature.
The lack of a published crystal structure means that analysis of its solid-state conformation, intermolecular interactions (such as hydrogen bonding), and crystal packing is not possible at this time. Such a study would be a valuable contribution to the chemical sciences, providing a foundational piece of data for this compound.
For illustrative purposes, it is common in crystallographic studies to present findings in a standardized tabular format. Were the data available for this compound, it would typically be organized as shown in the hypothetical tables below.
Hypothetical Crystal Data and Structure Refinement Table:
| Parameter | Value |
| Empirical formula | C₉H₁₉NO₂ |
| Formula weight | 173.25 |
| Temperature (K) | 293(2) |
| Wavelength (Å) | 0.71073 |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| Unit cell dimensions | |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Density (calculated) (Mg/m³) | Data not available |
| Absorption coefficient (mm⁻¹) | Data not available |
| F(000) | Data not available |
| Crystal size (mm³) | Data not available |
| Theta range for data collection (°) | Data not available |
| Index ranges | Data not available |
| Reflections collected | Data not available |
| Independent reflections | Data not available |
| Completeness to theta = 25.242° (%) | Data not available |
| Refinement method | Data not available |
| Data / restraints / parameters | Data not available |
| Goodness-of-fit on F² | Data not available |
| Final R indices [I>2sigma(I)] | Data not available |
| R indices (all data) | Data not available |
| Largest diff. peak and hole (e.Å⁻³) | Data not available |
Hypothetical Atomic Coordinates and Equivalent Isotropic Displacement Parameters:
| Atom | x | y | z | U(eq) [Ų] |
| O1 | Data not available | Data not available | Data not available | Data not available |
| O2 | Data not available | Data not available | Data not available | Data not available |
| N1 | Data not available | Data not available | Data not available | Data not available |
| C1 | Data not available | Data not available | Data not available | Data not available |
| C2 | Data not available | Data not available | Data not available | Data not available |
| C3 | Data not available | Data not available | Data not available | Data not available |
| C4 | Data not available | Data not available | Data not available | Data not available |
| C5 | Data not available | Data not available | Data not available | Data not available |
| C6 | Data not available | Data not available | Data not available | Data not available |
| C7 | Data not available | Data not available | Data not available | Data not available |
| C8 | Data not available | Data not available | Data not available | Data not available |
| C9 | Data not available | Data not available | Data not available | Data not available |
The generation of such data would require the successful growth of single crystals of this compound or a suitable derivative, followed by data collection using an X-ray diffractometer and subsequent structure solution and refinement. Until such a study is performed and published, this aspect of its solid-state characterization remains an open area for investigation.
Theoretical and Computational Chemistry of Tert Butyl 4 Methylamino Butanoate
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like tert-butyl 4-(methylamino)butanoate. These methods, rooted in the principles of quantum mechanics, provide insights into the electronic structure and preferred three-dimensional arrangement (conformation) of the molecule.
Electronic Structure: By solving approximations of the Schrödinger equation, typically using Density Functional Theory (DFT) or ab initio methods like Hartree-Fock, one can determine the distribution of electrons within the molecule. This reveals key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, indicating the molecule's kinetic stability and reactivity. A larger gap suggests higher stability. Furthermore, the calculation of electrostatic potential maps would highlight the electron-rich and electron-deficient regions of this compound, identifying the likely sites for electrophilic and nucleophilic attack.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
To explore the dynamic behavior of this compound, molecular dynamics (MD) simulations are an invaluable tool. These simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational changes and interactions with the surrounding environment.
Conformational Analysis: While quantum mechanics can identify stable conformers, MD simulations reveal how the molecule transitions between these states at a given temperature. By simulating the molecule in a solvent, such as water or an organic solvent, one can observe the influence of the environment on its conformational preferences. Analysis of the simulation trajectory can provide information on the distribution of dihedral angles and the root-mean-square deviation (RMSD) of the atomic positions, offering a quantitative measure of the molecule's flexibility and the timescales of conformational changes.
Intermolecular Interactions: MD simulations are particularly powerful for studying how this compound interacts with other molecules. For instance, simulations could model the interaction of the compound with a biological target, such as a protein binding pocket. By analyzing the non-bonded interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions, researchers can gain insights into the binding mode and affinity. The secondary amine and the ester group of this compound are both capable of forming hydrogen bonds, which would be a key focus of such an analysis.
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry can be used to model the chemical reactions involving this compound, providing a level of detail that is often difficult to obtain experimentally. This includes identifying the most likely pathways for a reaction and characterizing the high-energy transition states.
For example, the synthesis of this compound or its subsequent reactions could be modeled. By mapping the potential energy surface of the reaction, a minimum energy path connecting reactants to products can be determined. Along this path, the transition state, which is the highest energy point, can be located. The energy of this transition state determines the activation energy of the reaction, and its geometry provides a snapshot of the bond-breaking and bond-forming processes. Methods like nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations are commonly employed for this purpose. This analysis is crucial for understanding reaction kinetics and for optimizing reaction conditions.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A key application of theoretical chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data for validation of the computational model.
For this compound, quantum chemical calculations can predict various spectroscopic parameters. For instance, the vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated and compared to an experimental infrared (IR) spectrum. Similarly, the chemical shifts of the hydrogen and carbon atoms can be computed and validated against experimental Nuclear Magnetic Resonance (NMR) data. The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations. A good agreement between the predicted and experimental spectra provides confidence in the accuracy of the calculated molecular structure and electronic properties.
The following table outlines the types of spectroscopic data that can be predicted and the corresponding experimental techniques for validation:
| Predicted Spectroscopic Parameter | Experimental Validation Technique |
| Vibrational Frequencies | Infrared (IR) Spectroscopy, Raman Spectroscopy |
| NMR Chemical Shifts (¹H, ¹³C) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Electronic Transitions (UV-Vis) | Ultraviolet-Visible (UV-Vis) Spectroscopy |
| Rotational Constants | Microwave Spectroscopy |
This integrated approach of prediction and validation is a cornerstone of modern chemical research, allowing for a detailed and reliable characterization of molecular properties.
Applications and Synthetic Utility of Tert Butyl 4 Methylamino Butanoate in Specialized Organic Synthesis
Role as a Key Intermediate in the Synthesis of Substituted Amino Acids and Peptides
The structure of tert-butyl 4-(methylamino)butanoate, containing both a nucleophilic secondary amine and a carboxylic acid protected as a tert-butyl ester, makes it a valuable building block for creating non-natural amino acids and integrating them into peptide chains. The tert-butyl ester group is a common protecting group in peptide synthesis, particularly in the Fmoc/t-Bu strategy, as it is stable under the basic conditions used for Fmoc removal and can be cleaved with acid at the end of the synthesis. seplite.comscielo.org.mx
The secondary amine can undergo various reactions, such as alkylation or acylation, to introduce diverse side chains, thereby generating a wide array of substituted amino acids that are not found in nature. These unnatural amino acids are crucial for developing peptidomimetics with enhanced stability, specific conformations, or novel biological activities. nih.gov For instance, the amine can be reacted with various electrophiles to introduce new functionalities, and the resulting modified butanoate can then be deprotected and coupled to a growing peptide chain. nih.gov
The tert-butyl ester provides robust protection for the carboxylic acid functionality during these transformations and throughout the steps of solid-phase peptide synthesis (SPPS). seplite.com This strategy allows for the precise incorporation of custom-designed amino acid residues into peptides, enabling the exploration of structure-activity relationships and the development of new therapeutic peptides.
Precursor for the Construction of Diverse Nitrogen-Containing Heterocyclic Compounds
The bifunctional nature of this compound makes it a versatile precursor for synthesizing a variety of nitrogen-containing heterocyclic compounds. The secondary amine and the ester group can participate in intramolecular cyclization reactions to form rings of different sizes, such as piperidines and other related structures. nih.govresearchgate.net
For example, the amine can be acylated, and the resulting amide can undergo cyclization under specific conditions. Alternatively, the ester can be reduced to an alcohol, which can then participate in cyclization reactions with the amine or a derivative thereof. The presence of the methyl group on the nitrogen atom also influences the reactivity and the final structure of the heterocyclic product.
The synthesis of such heterocyclic systems is of significant interest in medicinal chemistry, as these scaffolds are present in a wide range of biologically active molecules. beilstein-journals.orgnih.gov The ability to use this compound as a starting material provides a convenient and adaptable route to novel heterocyclic compounds with potential applications in drug discovery.
Utility as a Derivatization Agent for Analytical and Synthetic Purposes
This compound can be employed as a derivatizing agent in both analytical and synthetic chemistry. In analytical applications, it can be used to modify other molecules to enhance their detectability or to facilitate their separation by techniques such as chromatography. The secondary amine can react with various functional groups, introducing the tert-butyl butanoate moiety, which can alter the polarity and volatility of the analyte.
In synthetic chemistry, this compound can be used to introduce a protected amino-acid-like fragment into a larger molecule. This can be particularly useful in fragment-based drug discovery, where small, functionalized building blocks are combined to create more complex structures with desired biological activities. The tert-butyl ester provides a handle for further chemical modification after the initial coupling reaction. mdpi.com
Building Block for Complex Natural Products and Advanced Pharmaceutical Intermediates
The structural features of this compound make it a valuable building block in the total synthesis of complex natural products and the preparation of advanced pharmaceutical intermediates. researchgate.netbldpharm.com Many natural products and pharmaceutically active compounds contain substituted amino acid or heterocyclic motifs, for which this compound can serve as a convenient and versatile precursor. sumitomo-chem.co.jpresearchgate.net
Its utility lies in its ability to introduce a specific four-carbon chain with a protected carboxylic acid and a modifiable secondary amine. This allows for the stepwise construction of intricate molecular architectures with precise control over stereochemistry and functionality. The tert-butyl group can be removed under acidic conditions at a later stage of the synthesis, revealing the carboxylic acid for further transformations or to impart a desired property to the final molecule. researchgate.net
Exploration in Polymer Chemistry and Material Science for Functional Material Development
While the primary applications of this compound are in organic and medicinal chemistry, its bifunctional nature also presents opportunities for its use in polymer chemistry and material science. The secondary amine and the ester group (or the deprotected carboxylic acid) can be used as anchor points for polymerization or for grafting onto polymer backbones.
This could lead to the development of functional materials with tailored properties. For example, incorporating this molecule into a polymer could introduce sites for post-polymerization modification, allowing for the attachment of other functional groups, or could influence the polymer's solubility, thermal stability, or biocompatibility. The specific functionalities present in this compound could be leveraged to create materials for applications in areas such as drug delivery, coatings, or specialized membranes.
Interactive Data Table: Applications of this compound
| Application Area | Specific Use | Key Features Utilized |
| Substituted Amino Acid & Peptide Synthesis | Key intermediate for non-natural amino acids. | Secondary amine for side-chain introduction; Tert-butyl ester as a protecting group. seplite.comscielo.org.mx |
| Heterocyclic Chemistry | Precursor for nitrogen-containing heterocycles (e.g., piperidines). | Bifunctionality enabling intramolecular cyclization. nih.govresearchgate.net |
| Derivatization | Analytical and synthetic derivatization agent. | Reactive amine for coupling; Tert-butyl butanoate moiety alters molecular properties. mdpi.com |
| Complex Molecule Synthesis | Building block for natural products and pharmaceutical intermediates. | Introduces a functionalized four-carbon chain; Protected carboxylic acid. researchgate.netbldpharm.com |
| Polymer & Material Science | Monomer or grafting agent for functional materials. | Amine and ester/acid groups for polymerization or surface modification. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
